Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. The molecule features a methyl ester group at position 3, a 2-methyl substituent, and two aromatic moieties: a 2,3-dimethoxyphenyl group at position 4 and a 4-methoxyphenyl group at position 7. Such substitutions are critical for modulating electronic and steric properties, which influence biological activity and physicochemical stability . DHP derivatives are renowned for their calcium channel modulation, antimicrobial, and antioxidant activities, making this compound a candidate for pharmaceutical development .
Properties
IUPAC Name |
methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-15-23(27(30)34-5)24(19-7-6-8-22(32-3)26(19)33-4)25-20(28-15)13-17(14-21(25)29)16-9-11-18(31-2)12-10-16/h6-12,17,24,28H,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPKNAWRIADIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through the Hantzsch reaction , which involves a one-pot condensation of aromatic aldehydes with diketones and ammonium salts under specific catalytic conditions. Bismuth nitrate has been identified as an effective catalyst for this reaction, facilitating the formation of the desired dihydropyridine derivatives .
Antimalarial Properties
Research indicates that this compound exhibits potential antimalarial activity . In vitro studies have demonstrated that similar compounds show significant activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action is believed to involve interference with folate metabolism or other critical pathways essential for parasite survival .
Other Potential Applications
In addition to its antimalarial properties, this compound may also serve as a pharmaceutical intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in various chemical reactions .
Mechanism of Action
The mechanism by which Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in ester groups, aromatic substituents, and ring conformations, leading to variations in molecular weight, solubility, and bioactivity. Below is a comparative analysis based on crystallographic, synthetic, and functional
Table 1: Structural and Functional Comparison of Hexahydroquinoline-3-carboxylate Derivatives
*Calculated based on substituents and core structure; exact values require experimental confirmation.
Key Findings :
Ester Group Impact :
- Methyl and ethyl esters (e.g., target compound and ) favor moderate lipophilicity, whereas isopropyl and cyclopentyl esters () increase molecular weight and reduce solubility .
- The methyl ester in the target compound may enhance metabolic stability compared to bulkier analogs .
Aromatic Substituent Effects :
- Methoxy groups (e.g., target compound, ) improve membrane permeability but may reduce hydrogen-bonding interactions critical for target binding .
- Hydroxyl groups () enhance aqueous solubility and enable intermolecular hydrogen bonding, as seen in crystal structures .
Crystallographic Behavior: The dihydropyridine ring in methyl-substituted derivatives (e.g., ) adopts a twisted boat conformation, while the cyclohexanone ring exhibits chair puckering, influencing packing efficiency . N–H⋯O hydrogen bonds in the target compound’s analogs (e.g., ) stabilize crystal lattices, forming infinite chains along the c-axis .
Synthetic Routes :
- Pd-catalyzed cross-coupling () and cyclocondensation in aqueous media () are common methods for synthesizing such derivatives. The target compound likely follows similar protocols, though exact steps are unspecified .
Biological and Photostability :
- Methoxy-rich derivatives (e.g., target compound) may exhibit superior photostability compared to hydroxylated analogs, as electron-donating groups mitigate oxidative degradation .
- Calcium modulatory activity, observed in related DHPs (), is hypothesized for the target compound but requires validation .
Biological Activity
Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure suggests potential biological activities that may be relevant in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydroquinoline core substituted with methoxy and dimethoxy phenyl groups. Its molecular formula is with a molecular weight of approximately 397.47 g/mol. The structural configuration is critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups may enhance electron donation capabilities, reducing oxidative stress in cells .
- Anticancer Properties : There is emerging evidence that hexahydroquinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with tumor growth is under investigation .
- Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of specific enzymes involved in drug metabolism and resistance mechanisms, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . This suggests potential applications in overcoming multidrug resistance in cancer therapy.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits P-gp and BCRP |
Case Studies
Several case studies have explored the biological implications of this compound:
- Anticancer Efficacy : A study investigated the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .
- Neuroprotective Effects : Another study evaluated the neuroprotective potential against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced neuronal cell death compared to control groups .
- Pharmacokinetic Profiling : Research into the pharmacokinetics revealed favorable absorption and distribution properties in animal models, suggesting that it could be developed into an effective therapeutic agent .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
- Answer : Synthesis typically involves a multi-step process starting with condensation of substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde) with amines to form imine intermediates, followed by cyclization with cyclohexanone derivatives. Critical parameters include:
- Catalyst choice : Acidic catalysts (e.g., p-toluenesulfonic acid) improve imine formation efficiency .
- Temperature control : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Monitoring : Use TLC or HPLC to track reaction progress and purity .
- Optimization : Vary solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading to enhance yield (reported 45–68% in analogous compounds) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Answer : A combination of 1H/13C NMR , FT-IR , and HRMS is essential:
- NMR : Assign methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 170–175 ppm) groups. Overlapping signals in the hexahydroquinoline core require 2D NMR (COSY, HSQC) for resolution .
- X-ray crystallography : Resolves conformational ambiguities (e.g., boat vs. chair cyclohexanone rings) and confirms dihedral angles between aromatic substituents .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
- Calcium channel modulation : Fluorometric assays using HEK293 cells expressing L-type Ca²⁺ channels .
- Dose-response curves : Use IC₅₀/EC₅₀ values to compare potency with reference compounds (e.g., nifedipine for calcium modulation) .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and analogs with similar substituents be resolved?
- Answer : Discrepancies often arise from substituent positioning. For example:
- 2,3-Dimethoxy vs. 3,4-dimethoxyphenyl : The former may enhance steric hindrance, reducing binding affinity to target proteins .
- Data reconciliation : Perform molecular docking to compare binding modes with targets (e.g., bacterial DNA gyrase or calcium channels). Validate with site-directed mutagenesis if targets are known .
- Table : Substituent Effects on Bioactivity
| Substituent Position | Bioactivity Trend | Likely Mechanism |
|---|---|---|
| 2,3-Dimethoxy | Moderate antimicrobial | Steric hindrance limits target access |
| 4-Methoxyphenyl | High calcium modulation | Enhanced electron donation to carbonyl |
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via O-demethylation) at the 4-methoxyphenyl or 2-methyl positions .
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility .
- Pharmacokinetics : Monitor plasma half-life in rodent models using LC-MS/MS; compare AUC values with and without formulation .
Q. How can computational modeling guide the design of derivatives with higher target selectivity?
- Answer :
- Molecular dynamics (MD) : Simulate interactions between the compound’s methoxy groups and target active sites (e.g., bacterial enzymes).
- QSAR : Correlate substituent electronegativity (Hammett σ values) with bioactivity to predict optimal substituents .
- Fragment-based design : Replace the hexahydroquinoline core with bicyclic systems (e.g., decahydroisoquinoline) to alter binding kinetics .
Methodological Notes
- Synthesis Troubleshooting : If cyclization yields drop below 40%, replace conventional heating with microwave-assisted synthesis (20–30% yield improvement reported) .
- Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to avoid misinterpretation of overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
